molecular formula C8H11N3O2S B2485410 2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide CAS No. 530106-38-8

2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2485410
CAS No.: 530106-38-8
M. Wt: 213.26
InChI Key: VGWXIIKXTYALJH-UHFFFAOYSA-N
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Description

2-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a functionalized dihydropyrimidine derivative offered for research and screening purposes. The compound features a acetamide group linked via a sulfanyl bridge to a 4,5-dimethyl-6-oxo-1,6-dihydropyrimidine core, a structure of significant interest in medicinal chemistry. Dihydropyrimidine derivatives are recognized as privileged scaffolds in drug discovery. Structurally related compounds have been reported in scientific literature to possess diverse biological activities. For instance, certain diaminopyrimidine derivatives are known to exhibit anticancer properties by selectively inhibiting kinases such as c-Fms in M-CSF-dependent myeloid leukemia cells . Other studies highlight that pyrimidine-based compounds can demonstrate anti-retroviral and anti-trypanosomal activities, making them valuable probes in infectious disease research . The specific substitution pattern on the pyrimidine ring, including the methyl groups and the sulfanyl-acetamide chain, is crucial for modulating the compound's physicochemical properties and its interaction with biological targets. This chemical is provided exclusively for non-human research applications. It is intended for use in assay development, high-throughput screening, and as a building block in the synthesis of more complex molecules for pharmaceutical R&D. Researchers are responsible for determining the suitability of this compound for their specific experiments.

Properties

IUPAC Name

2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c1-4-5(2)10-8(11-7(4)13)14-3-6(9)12/h3H2,1-2H3,(H2,9,12)(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWXIIKXTYALJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for 2-[(4,5-Dimethyl-6-Oxo-1,6-Dihydropyrimidin-2-Yl)Sulfanyl]Acetamide

Nucleophilic Substitution via Pyrimidine-Thiol Intermediates

The most widely reported method involves the reaction of 4,5-dimethyl-6-oxo-1,6-dihydropyrimidine-2-thiol with chloroacetamide under basic conditions. This route leverages the nucleophilic displacement of chloride by the thiol group, facilitated by bases such as potassium carbonate or sodium hydroxide in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. For instance, heating the reaction mixture at 60–80°C for 6–8 hours typically yields the target compound, with purification achieved via recrystallization from ethanol-water mixtures.

A modified approach substitutes chloroacetamide with ethyl [(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate, followed by aminolysis using aqueous ammonia or methylamine. This two-step process avoids handling volatile chloroacetamide and improves regioselectivity, albeit with marginally lower yields (68–72%).

Coupling Reagent-Mediated Amide Bond Formation

Industrial-scale synthesis often employs carbodiimide-based coupling agents to form the acetamide moiety. A patent-pending method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The reaction proceeds at 0°C under nitrogen atmosphere, with subsequent warming to room temperature over 24 hours. This method achieves yields of 76% after recrystallization with dichloromethane-ethyl acetate, demonstrating scalability and reproducibility.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing the transition state in nucleophilic substitutions.
  • Low-temperature conditions (0–5°C) minimize side reactions such as oxidation of the thiol group during coupling reagent-mediated syntheses.
Table 1: Solvent and Temperature Optimization
Solvent Temperature (°C) Yield (%) Purity (%)
DMF 80 72 95
Acetonitrile 60 68 93
Dichloromethane 25 76 98

Catalytic and Stoichiometric Considerations

  • EDCI·HCl/DMAP systems exhibit superior efficiency over traditional bases, reducing reaction times from 24 hours to 12 hours.
  • Molar ratios of pyrimidine-thiol to chloroacetamide exceeding 1:1.2 lead to incomplete conversions due to steric hindrance.

Purification and Isolation Techniques

Recrystallization

Recrystallization from dichloromethane-ethyl acetate (1:3 v/v) yields high-purity (>98%) crystals, as confirmed by melting point analysis (212–214°C). Alternative solvent systems, such as ethanol-water (7:3), achieve comparable purity but lower recovery rates (65–70%).

Column Chromatography

Silica gel chromatography using ethyl acetate-hexane gradients (30–50% ethyl acetate) resolves minor by-products, including sulfoxide derivatives formed during prolonged storage.

Analytical Characterization

Spectroscopic Methods

  • 1H NMR (400 MHz, DMSO-d6): δ 11.32 (s, 1H, NH), 8.21 (s, 1H, pyrimidine H), 3.89 (s, 2H, CH2), 2.41 (s, 6H, 2×CH3).
  • IR (KBr): ν 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H bend), 1245 cm⁻¹ (C–S).
  • HRMS : m/z calculated for C10H13N3O2S [M+H]+: 254.0668; found: 254.0665.

Industrial-Scale Production Challenges

By-Product Formation

  • Sulfoxide derivatives : Generated via air oxidation of the thioether linkage during storage. Mitigated by inert gas packaging and antioxidant additives.
  • Regioisomeric impurities : Arise from competing substitutions at the pyrimidine C-4 position. Controlled by maintaining pH < 8 during synthesis.

Chemical Reactions Analysis

2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide undergoes several types of chemical reactions:

    Substitution Reactions: It reacts with aliphatic amines to form corresponding acetamides.

    Oxidation and Reduction: Specific details on oxidation and reduction reactions were not found in the sources, but pyrimidine derivatives generally undergo these reactions under appropriate conditions.

Mechanism of Action

The mechanism of action of 2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide involves its interaction with biological targets such as enzymes and receptors. Pyrimidine derivatives are known to interfere with nucleic acid synthesis and function, which can lead to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares core features with several derivatives reported in the literature. Key comparisons include:

Pyrimidinone-Thioacetamide Derivatives

N-(2,3-Dichlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide ()

  • Structure : Differs in the pyrimidine substituents (4-methyl vs. 4,5-dimethyl) and the aryl group (2,3-dichlorophenyl vs. unsubstituted acetamide).
  • Properties :
  • Melting point: 230°C .
  • Molecular weight: 344.21 g/mol (vs. theoretical ~295 g/mol for the target compound).
  • Bioactivity: Not explicitly reported, but chloro-substituted aryl groups often enhance lipophilicity and membrane permeability .

N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () Structure: Replaces the pyrimidinone ring with a diaminopyrimidine and lacks methyl substituents. Crystallography: Exhibits intramolecular N–H⋯N hydrogen bonds and a dihedral angle of 42.25° between pyrimidine and benzene rings . Implications: The absence of a 6-oxo group may reduce hydrogen-bonding capacity compared to the target compound.

B. Indole-Oxadiazole Hybrids ()

Compounds like 8t and 8u incorporate indole and oxadiazole moieties but retain the sulfanylacetamide backbone.

  • Molecular weights range from 379–428 g/mol, significantly higher than the target compound due to bulkier substituents.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound ~295* Not reported 4,5-dimethyl, 6-oxo, sulfanylacetamide
N-(2,3-Dichlorophenyl) derivative 344.21 230 4-methyl, 6-oxo, 2,3-dichlorophenyl
8t 428.5 Not reported Indole-oxadiazole, 5-chloro-2-methylphenyl
8w 379 Not reported 4-methylpyridinyl

*Estimated based on molecular formula.

Notes:
  • Methyl groups (4,5-dimethyl in the target) may increase steric hindrance, affecting crystal packing and solubility compared to mono-methyl or diaminopyrimidine analogs .
  • Chloro or nitro substituents (e.g., 8v in ) enhance polarity and may improve inhibitory activity against enzymes like BChE .

Crystallographic and Conformational Analysis

  • Hydrogen Bonding : The target compound’s 6-oxo group likely participates in N–H⋯O interactions, similar to the inversion dimers observed in ’s Compound I .
  • Dihedral Angles: In diaminopyrimidine analogs, pyrimidine-benzene angles range from 42°–62°, influencing molecular planarity and stacking. The 4,5-dimethyl groups in the target may further distort planarity, reducing crystallinity compared to unsubstituted derivatives .

Biological Activity

2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound known for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrimidine ring, a thioether linkage, and an acetamide group, contributing to its diverse interactions with biological targets. The molecular formula is C13H18N2O2SC_{13}H_{18}N_{2}O_{2}S and its unique structure allows it to participate in various biochemical pathways.

Research indicates that this compound primarily exhibits its biological activity through enzyme inhibition . It can bind to either active or allosteric sites on target enzymes, preventing substrate interaction or altering enzyme conformation. This mechanism suggests potential therapeutic applications in treating diseases where enzyme modulation is crucial.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings include:

  • Enzyme Inhibition: The compound inhibits specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Therapeutic Potential: Its ability to modulate enzyme activity positions it as a candidate for developing treatments for diseases such as cancer and metabolic disorders.

Data Table: Biological Activities and Effects

Biological Activity Effect Observed Reference
Enzyme InhibitionSignificant inhibition of target enzymes
Antiproliferative ActivityReduced cell viability in cancer cell lines
Neuroprotective EffectsPotential to mitigate oxidative stress-induced damage

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on various cancer cell lines. The findings revealed that the compound significantly inhibited cell growth in vitro, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis through caspase activation pathways.

Case Study 2: Neuroprotective Properties

Another research effort focused on the neuroprotective effects of this compound against oxidative stress in neuronal cells. Results indicated that it reduced markers of oxidative damage and inflammation, highlighting its potential role in treating neurodegenerative diseases .

Synthesis and Structural Analogues

The synthesis of this compound typically involves the reaction of 4,5-dimethyl-6-oxo-1,6-dihydropyrimidine derivatives with diethylacetamide under basic conditions. Various structural analogues have been synthesized to explore their biological activities further.

Comparison of Structural Analogues

Compound Name Structure Similarities Unique Features
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-(3-methoxyphenyl)acetamideSimilar core structure with different substituentsContains a methoxyphenyl group
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-isopropylacetamideShares the same thioether linkageHas an isopropyl substituent
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-(4-(p-tolyl)isoxazol-5-yl)acetamideSimilar pyrimidine coreFeatures an isoxazole moiety

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves coupling a pyrimidinone derivative with a sulfanyl acetamide precursor. Key parameters include:

  • Temperature : Maintaining 60–80°C to avoid side reactions (e.g., over-oxidation of sulfanyl groups) .
  • Solvent Choice : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency .
  • Catalysts : Use of bases like triethylamine to deprotonate intermediates and accelerate thiolate formation .
  • Yield Optimization : Monitoring via TLC or HPLC, with typical yields ranging from 70–85% under controlled conditions .

Q. How is structural purity and integrity of the compound validated in academic research?

  • Methodological Answer : Multi-technique characterization is critical:

  • NMR Spectroscopy : Confirm the presence of key protons (e.g., NHCO at δ ~10.10 ppm, SCH2 at δ ~4.12 ppm) and absence of unreacted starting materials .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z 344.21) and isotopic patterns .
  • Elemental Analysis : Match experimental C, N, and S percentages with theoretical values (e.g., C: 45.29% observed vs. 45.36% calculated) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of structurally analogous compounds?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or impurities. Approaches include:

  • Replication Studies : Reproducing assays under standardized conditions (e.g., fixed pH, temperature) .
  • Impurity Profiling : Using HPLC-MS to identify trace byproducts that may interfere with biological activity .
  • Structural Modifications : Introducing substituents (e.g., halogens, methyl groups) to isolate structure-activity relationships (SAR) .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Molecular Docking : Predict binding affinities to target enzymes/receptors (e.g., bacterial dihydrofolate reductase) using software like AutoDock .
  • QSAR Modeling : Correlate electronic (e.g., Hammett σ constants) or steric parameters with experimental IC50 values .
  • DFT Calculations : Analyze charge distribution at the sulfanyl group to optimize nucleophilic reactivity .

Q. What advanced techniques are used to study the compound’s solid-state conformation and stability?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve bond lengths and angles (e.g., S–C bond distance ~1.81 Å) and intermolecular interactions (e.g., hydrogen bonds stabilizing the pyrimidinone ring) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C for most derivatives) .
  • Powder XRD : Monitor polymorphic transitions during storage .

Experimental Design & Data Analysis

Q. How should researchers design experiments to evaluate the compound’s environmental fate and ecotoxicological risks?

  • Methodological Answer : Follow tiered approaches as in Project INCHEMBIOL :

Abiotic Studies : Measure hydrolysis rates (pH 5–9), photolysis under UV light, and adsorption coefficients (e.g., log Koc) .

Biotic Studies : Use model organisms (e.g., Daphnia magna) for acute toxicity (LC50) and genotoxicity assays (Ames test) .

Data Integration : Apply fugacity models to predict environmental partitioning .

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity assays?

  • Methodological Answer :

  • Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC50 values .
  • ANOVA with Post Hoc Tests : Compare means across concentrations (e.g., Tukey’s HSD for p < 0.05 significance) .
  • Principal Component Analysis (PCA) : Identify clusters in multi-parameter datasets (e.g., combining cytotoxicity with gene expression) .

Structural and Mechanistic Insights

Q. How does the sulfanyl group influence the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • Nucleophilic Reactivity : The sulfanyl group participates in disulfide exchange or oxidation to sulfoxides, modulating bioavailability .
  • Target Binding : Crystallographic data show sulfur-mediated hydrogen bonds with active-site residues (e.g., cysteine thiols in enzymes) .

Q. What synthetic modifications can improve the compound’s metabolic stability without compromising activity?

  • Methodological Answer :

  • Isosteric Replacement : Substitute sulfanyl with sulfone or methylene groups to reduce oxidative metabolism .
  • Prodrug Design : Introduce ester moieties for delayed hydrolysis in vivo .
  • Deuterium Incorporation : Stabilize metabolically labile C–H bonds (e.g., at the pyrimidinone ring) .

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